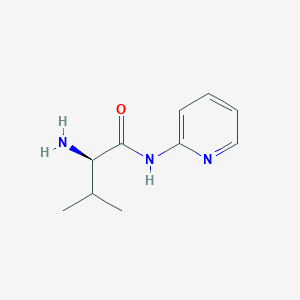

![molecular formula C16H10O4 B3067778 [1,1'-联苯]-3,3',5,5'-四甲醛 CAS No. 150443-85-9](/img/structure/B3067778.png)

[1,1'-联苯]-3,3',5,5'-四甲醛

描述

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell . The molecular formula of Biphenyl is C12H10 .

Synthesis Analysis

While specific synthesis methods for “[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde” were not found, there are related compounds such as 5-[4’-(substituted-methyl)[1,1’-biphenyl]-2-yl]-1H-tetrazoles and [2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-substituted-1-carbodithioates that have been synthesized .Molecular Structure Analysis

The molecular structure of Biphenyl consists of two connected phenyl rings . The 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis

Biphenyl has a molecular weight of 154.2078 . It has a boiling point of 527 K and a melting point of 343 K .科学研究应用

毒理学评估

- 臭氧化副产物毒性:联苯-2,2',6,6'-四甲醛是芘臭氧化形成的副产物,使用两种检测方法评估其毒性:阻断大鼠肝上皮细胞的间隙连接细胞间通讯 (GJIC) 和影响中性粒细胞功能。在某些浓度下,它显着阻断了细胞间通讯,并在较高浓度下由于细胞毒性而抑制 GJIC。其臭氧化副产物联苯-2,2',6,6'-四羧酸在测试浓度下未显示出细胞毒性作用或抑制 GJIC (Luster-Teasley et al., 2005).

光催化氧化研究

- 四氯联苯的降解:该研究考察了光催化氧化降解 2,2',3,3'-四氯联苯(四氯联苯)的最佳条件,四氯联苯是一种多氯联苯(PCB)。最佳条件包括紫外线强度、过氧化氢和二氧化钛浓度以及初始 pH 值。该研究确定了降解中间体,但注意到即使在较长的反应时间后它们也没有完全降解 (Wong et al., 2004).

催化和化学反应

- 联苯二甲醛的康尼扎罗反应:一项研究重点关注涉及联苯-2,2'-二甲醛及其衍生物的康尼扎罗反应。该反应是分子内的三级反应,提供了对这些反应中氢化物转移的动力学和机理的见解 (Abbaszadeh & Bowden, 1990).

分子框架和配合物

- 金属有机骨架的构建:联苯-3,3',4,4'-四羧酸用于通过在水热条件下与金属离子和柔性双(咪唑)配体反应来构建具有不同结构(1D、2D、3D)的各种金属有机骨架(MOF)。这突出了配位模式和结构特征在 MOF 构建中的作用 (Sun et al., 2010).

新型化合物的合成和表征

- 新型双查耳酮的合成:使用联苯-4,4'-二甲醛和 4,4'-二羟基苯甲醛与各种苯乙酮类似物进行了一项双查耳酮合成的研究。对所得双查耳酮进行了充分表征,扩大了对这些化合物潜在应用和性质的了解 (Gurung et al., 2010).

环境影响和毒性反应

- 多氯联苯的环境影响:研究了多氯联苯(PCB),包括 3,3',4,4'-四氯联苯等化合物,以了解其环境影响、生化和毒性反应。分析了构效关系和对风险评估的影响,表明某些多氯联苯通过芳烃烃(Ah)-受体信号转导途径发挥作用 (Safe, 1994).

安全和危害

作用机制

Target of Action

The primary target of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde is the programmed cell death protein 1 (PD-1) and its ligand programmed cell death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By interacting with these targets, the compound can potentially influence the body’s immune response to cancer .

Mode of Action

[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde interacts with its targets by inhibiting the PD-1/PD-L1 interaction . This interaction is crucial for the immune system’s ability to recognize and destroy cancer cells. By blocking this interaction, the compound can potentially enhance the immune system’s ability to fight cancer .

Biochemical Pathways

The compound affects the PD-1/PD-L1 pathway, which is a critical component of the immune system’s response to cancer . By inhibiting this pathway, the compound can potentially disrupt the ability of cancer cells to evade the immune system, leading to enhanced immune response against the cancer .

Pharmacokinetics

Similar compounds, such as other biphenyl derivatives, are known to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . These properties suggest that [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde could potentially have similar pharmacokinetic characteristics.

Result of Action

Given its mode of action, it is reasonable to hypothesize that the compound could potentially enhance the immune system’s ability to recognize and destroy cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity

属性

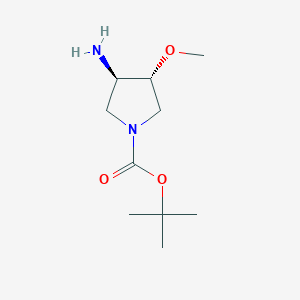

IUPAC Name |

5-(3,5-diformylphenyl)benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAGEIPGMZPBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

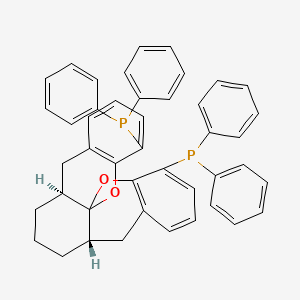

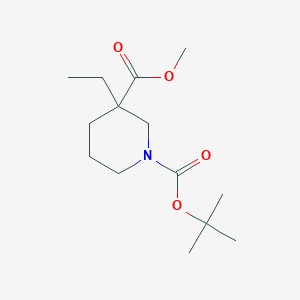

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)

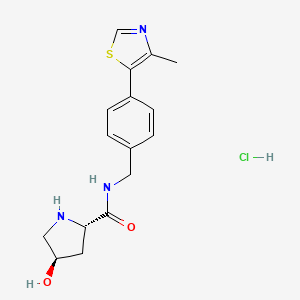

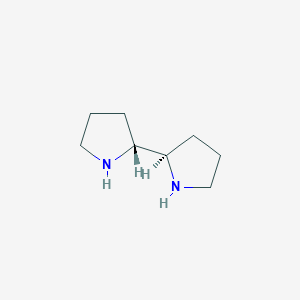

![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)

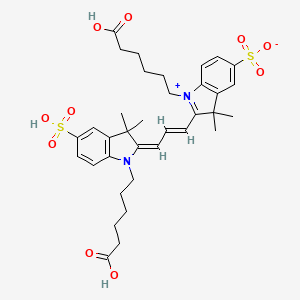

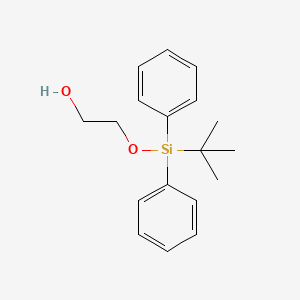

![12-Hydroxy-1,10-bis(4-nitrophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067736.png)

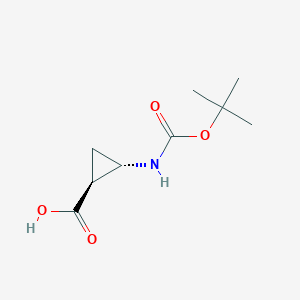

![(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067744.png)